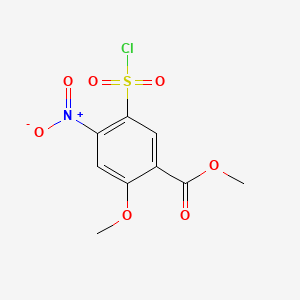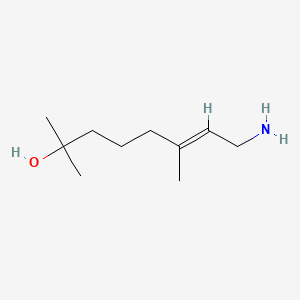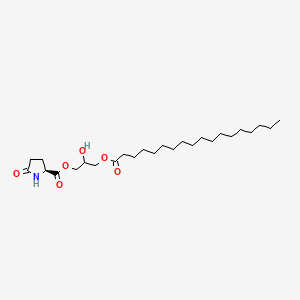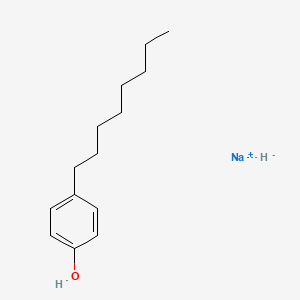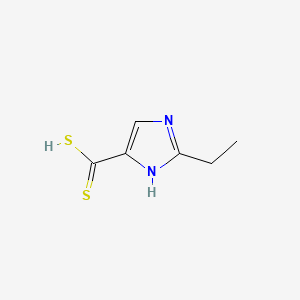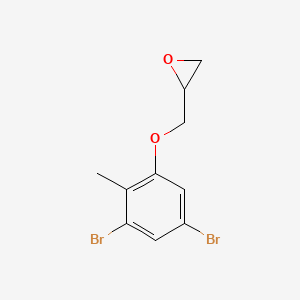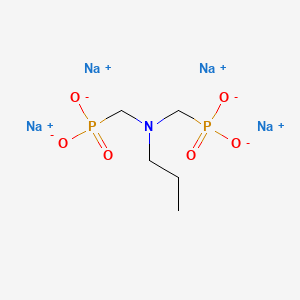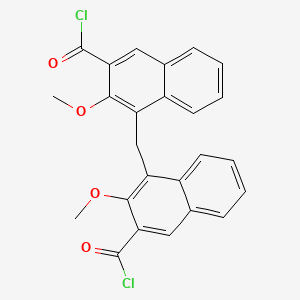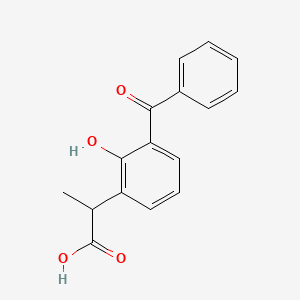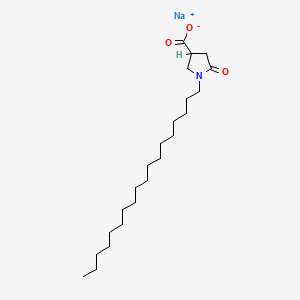
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an octadecyl chain and a carboxylate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-octadecylamine with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including pain disorders and inflammatory conditions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can modulate various molecular pathways, including those involved in pain perception and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-octadecyl-5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the sodium ion.
5-oxopyrrolidine-3-carboxamides: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a long alkyl chain, a pyrrolidine ring, and a carboxylate group. This unique structure imparts distinct surfactant properties and biological activities, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
94108-40-4 |
|---|---|
Molekularformel |
C23H42NNaO3 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
sodium;1-octadecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h21H,2-20H2,1H3,(H,26,27);/q;+1/p-1 |
InChI-Schlüssel |
XGBGMIKUOCPNFA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


